5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8) is a functionalized pyrimidine building block utilized in the synthesis of clinically significant CDK4/6 inhibitors, including Palbociclib and Ribociclib. The molecule features three orthogonal reactive sites: a C2-chloride for late-stage amination, a C5-bromide essential for palladium-catalyzed cross-coupling, and a pre-installed C4-cyclopentylamino group that dictates the final drug's binding affinity in the kinase ATP pocket. For industrial procurement, sourcing this intermediate pre-assembled provides a critical advantage in processability, as it locks in the required regiochemistry and bypasses the handling of volatile cyclopentylamine, streamlining the downstream construction of pyrido[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds [1].
Generic substitution of this intermediate with closely related pyrimidines fundamentally disrupts established synthetic routes for CDK4/6 inhibitors. Using the upstream precursor 5-bromo-2,4-dichloropyrimidine requires an in-house amination step that typically generates a 9:1 ratio of C4 to C2 regioisomers, necessitating additional crystallization steps to remove the ~10% off-target impurity. Furthermore, substituting with a non-brominated analog (e.g., 2-chloro-N-cyclopentylpyrimidin-4-amine) completely halts the synthesis, as the C5 position lacks the required halogen for the critical oxidative addition step in Heck or Sonogashira couplings. Finally, altering the alkyl group (e.g., using an isopropyl analog) yields a final active pharmaceutical ingredient with drastically reduced target affinity, as the cyclopentyl moiety is strictly required to occupy the hydrophobic binding pocket of the CDK4/6 enzymes[1].
The synthesis of 4-amino-substituted pyrimidines from 2,4-dichloropyrimidines is challenged by competing reactivity at the C2 position. Nucleophilic aromatic substitution (SNAr) of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine yields a mixture of regioisomers, typically in a 9:1 ratio favoring the desired C4-amine. Procuring the pre-formed 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine eliminates this ~10% C2-aminated impurity from the starting material stream. This direct procurement strategy bypasses the need for yield-reducing recrystallization steps and ensures a high-purity feed for subsequent catalytic couplings [1].
| Evidence Dimension | C2-aminated regioisomer impurity level prior to purification |
| Target Compound Data | 0% (pre-installed, regiochemically pure) |
| Comparator Or Baseline | 5-bromo-2,4-dichloropyrimidine + cyclopentylamine (in-situ synthesis) |
| Quantified Difference | ~10% reduction in regioisomer impurity |
| Conditions | Standard SNAr amination conditions (e.g., ethanol, 25°C) |
Eliminating the regioselectivity bottleneck simplifies the manufacturing process and prevents the carryover of isomeric impurities into the final product.
The construction of the pyrido[2,3-d]pyrimidine core relies on a Heck coupling between the pyrimidine intermediate and crotonic acid. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine successfully undergoes this palladium-catalyzed cross-coupling, with optimized conditions using PdCl2 achieving >90% yield in 6 hours. In contrast, the baseline analog 2-chloro-N-cyclopentylpyrimidin-4-amine, which lacks the C5 bromine atom, is unreactive under these conditions because it cannot undergo the initial oxidative addition required to form the C-C bond. The presence of the C5-Br is therefore a structural requirement for this synthetic route [1].
| Evidence Dimension | Yield of Heck coupling with crotonic acid |
| Target Compound Data | >90% yield (with PdCl2 catalyst) |
| Comparator Or Baseline | 2-chloro-N-cyclopentylpyrimidin-4-amine |
| Quantified Difference | >90% absolute yield increase |
| Conditions | Heck reaction conditions (PdCl2, crotonic acid, base, 6 hours) |
The C5-bromide is strictly required for the downstream cyclization sequence that forms the core scaffold of the target kinase inhibitors.
The N-cyclopentyl group of this intermediate is preserved throughout the synthesis and ultimately occupies a specific hydrophobic pocket in the ATP-binding site of CDK4 and CDK6. Structure-activity relationship (SAR) studies demonstrate that the cyclopentyl ring provides the required steric bulk and lipophilicity. Substituting this intermediate with analogs bearing smaller alkyl groups, such as 5-bromo-2-chloro-N-isopropylpyrimidin-4-amine, leads to final compounds with significantly diminished kinase inhibitory potency. Thus, the exact N-cyclopentyl specification is critical for the pharmacological efficacy of the resulting active pharmaceutical ingredient [1].
| Evidence Dimension | Suitability for CDK4/6 hydrophobic pocket binding |
| Target Compound Data | Required steric fit (cyclopentyl) |
| Comparator Or Baseline | N-isopropyl or N-methyl analogs |
| Quantified Difference | Critical requirement for nanomolar target affinity |
| Conditions | Kinase binding pocket SAR evaluation |
Procurement of the exact cyclopentyl-substituted intermediate is mandatory to ensure the final drug molecule possesses the required on-target biological activity.
As the definitive starting material for the pyrido[2,3-d]pyrimidine core, this compound is utilized in the Heck coupling with crotonic acid, followed by intramolecular cyclization, to produce the Palbociclib API efficiently[1].
Employed in Sonogashira couplings with terminal alkynes (e.g., 3,3-diethoxypropyne), this intermediate enables the construction of the pyrrolo[2,3-d]pyrimidine scaffold critical for Ribociclib and related kinase inhibitors [2].
The C2-chloride remains intact after C5-functionalization, allowing for late-stage introduction of diverse 2-aminopyridine or piperazine moieties via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution, making it a reliable hub for library synthesis in drug discovery [1].
Irritant